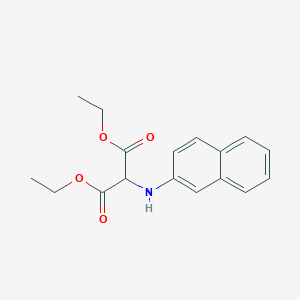
5-Bromo-3-(hydroxyamino)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(hydroxyamino)indol-2-one is a chemical compound with the molecular formula C8H5BrN2O2 . It is also known by several synonyms such as (3Z)-5-bromo-1H-indole-2,3-dione 3-oxime, 5-bromoisatin-3-oxime, and 5-Bromo-1H-indole-2,3-dione 3-oxime .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-(hydroxyamino)indol-2-one is characterized by the presence of a bromine atom, a hydroxyamino group, and an indol-2-one group . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the retrieved resources.Aplicaciones Científicas De Investigación
Biotechnological Applications
Indole derivatives have been explored for their biotechnological applications, particularly in the context of antibacterial agents. For example, substituted indoles have shown effectiveness in destroying persister cells of various bacteria by damaging their membranes . While this does not directly reference 5-Bromo-3-(hydroxyamino)indol-2-one, it suggests potential research avenues in biotechnology focused on antibacterial properties.
Chemical Synthesis
Indoles are prevalent moieties in many natural products and pharmaceuticals. The synthesis of indole derivatives, such as through Fischer indole synthesis, is a significant area of research with various applications in creating complex molecules . This could imply that 5-Bromo-3-(hydroxyamino)indol-2-one may be used as an intermediate or target molecule in synthetic chemistry research.
Plant Biology
Indole derivatives like Indole-3-acetic acid play a crucial role as plant hormones. Research into the biological pathways and effects of such compounds is vital for understanding plant growth and development . This indicates that 5-Bromo-3-(hydroxyamino)indol-2-one could be studied for its effects on plant biology.
Lac Gene Detection Systems
Some indole derivatives are used in Lac gene detection systems, which are essential tools in molecular biology for identifying gene expression . This suggests that 5-Bromo-3-(hydroxyamino)indol-2-one might have applications in gene detection and expression analysis.
Pharmacological Research
Indole derivatives exhibit a range of pharmacological activities, making them subjects of interest in drug discovery and medicinal chemistry . Research into 5-Bromo-3-(hydroxyamino)indol-2-one could explore its potential pharmacological effects.
Direcciones Futuras
Mecanismo De Acción
Target of Action
5-Bromo-3-(hydroxyamino)indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Bromo-3-(hydroxyamino)indol-2-one may also interact with various targets in the body.
Mode of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-3-(hydroxyamino)indol-2-one may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
5-bromo-3-nitroso-1H-indol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCZXVTPJFFDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420856 |
Source


|
| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(hydroxyamino)indol-2-one | |
CAS RN |
49675-78-7 |
Source


|
| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

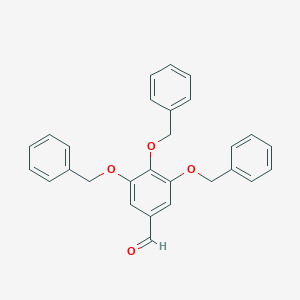
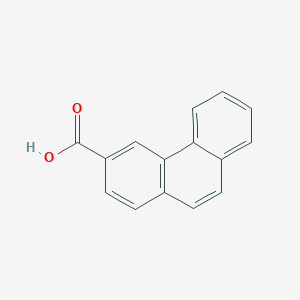

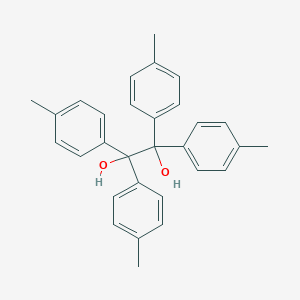
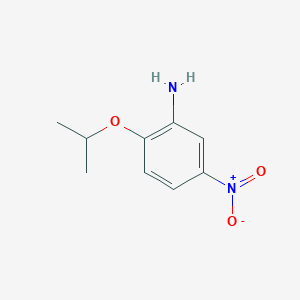
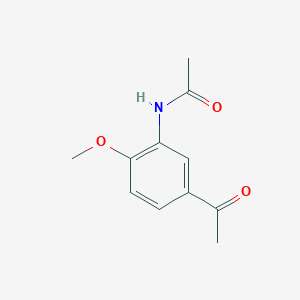
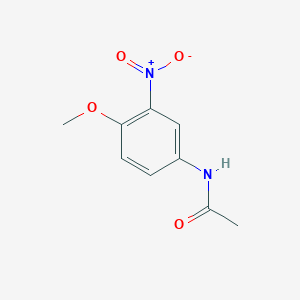

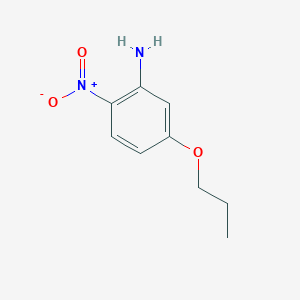
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
